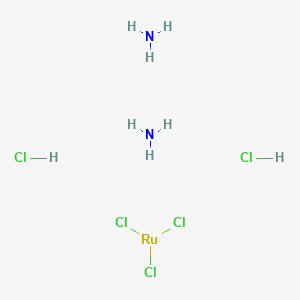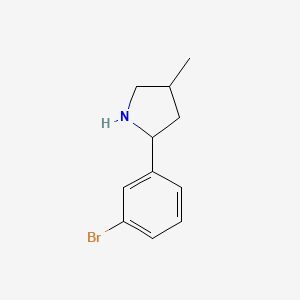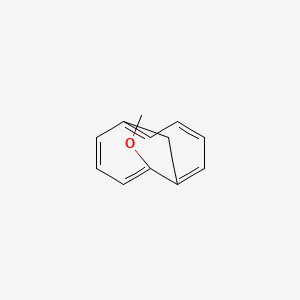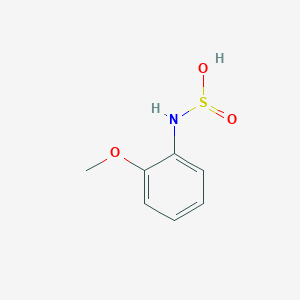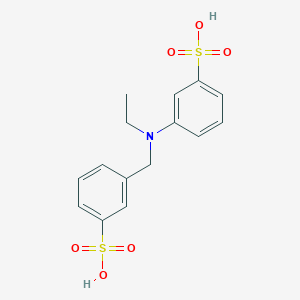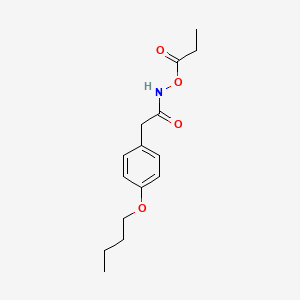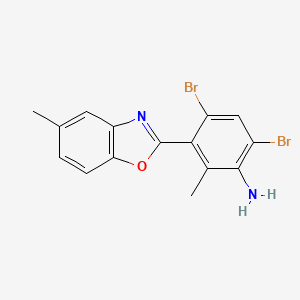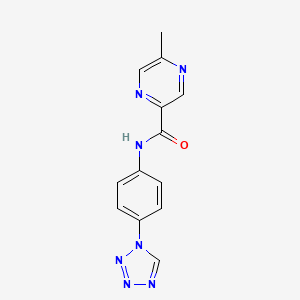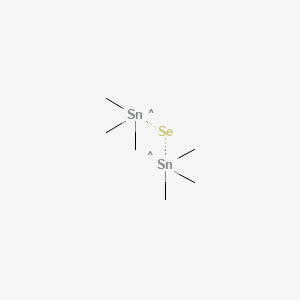
Hexamethyldistannaselenane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyldistannaselenane is a chemical compound with the molecular formula C6H18SeSn2 It is a unique organotin compound that contains selenium, making it an interesting subject of study in various fields of chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethyldistannaselenane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with selenium in the presence of a reducing agent. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)3SnCl+Se→(CH3)3SnSeSn(CH3)3+2HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process requires careful handling of reagents and optimization of reaction parameters to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethyldistannaselenane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Hexamethyldistannaselenane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin and selenium compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding the role of selenium in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which hexamethyldistannaselenane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. The presence of selenium in the compound plays a crucial role in its biological activity, as selenium is known to be an essential trace element with antioxidant properties.
Comparación Con Compuestos Similares
Hexamethyldistannaselenane can be compared with other similar compounds, such as:
Tetramethyltin: A simpler organotin compound without selenium.
Hexamethyldistannane: Similar structure but lacks selenium.
Dimethyldiselenide: Contains selenium but lacks tin.
Uniqueness: The presence of both tin and selenium in this compound makes it unique compared to other organotin or selenium compounds. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7262-34-2 |
|---|---|
Fórmula molecular |
C6H18SeSn2 |
Peso molecular |
406.6 g/mol |
InChI |
InChI=1S/6CH3.Se.2Sn/h6*1H3;;; |
Clave InChI |
RYMUVHUYBGYPFT-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)C.C[Sn](C)C.[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


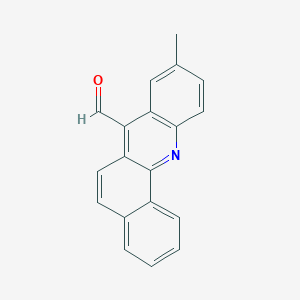
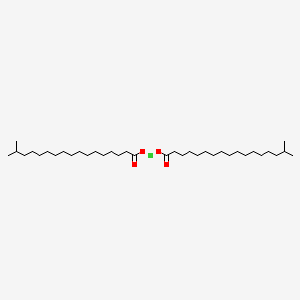
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
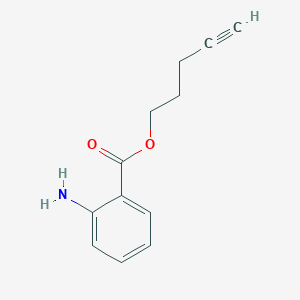
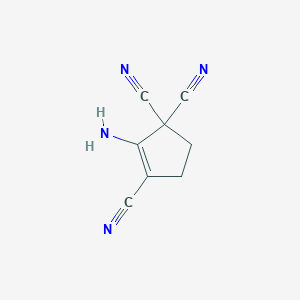
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
